molecular formula C7H6BrFMg B071462 3-Fluoro-4-methylphenylmagnesium bromide CAS No. 185077-02-5

3-Fluoro-4-methylphenylmagnesium bromide

Cat. No.: B071462
CAS No.: 185077-02-5
M. Wt: 213.33 g/mol
InChI Key: QLGSDGDHUROFKU-UHFFFAOYSA-M
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Description

3-Fluoro-4-methylphenylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C7H6BrFMg and is often supplied as a solution in tetrahydrofuran (THF) due to its reactivity with moisture and air .

Mechanism of Action

Target of Action

3-Fluoro-4-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . They are highly reactive and can react with a variety of functional groups, making them versatile reagents in synthesis .

Mode of Action

The mode of action of this compound, like other Grignard reagents, involves the nucleophilic addition of the carbon-magnesium bond to a carbonyl group . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, including the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .

Pharmacokinetics

It is primarily used in laboratory settings for chemical synthesis .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions present .

Action Environment

The action of this compound is highly dependent on the environment in which the reaction takes place . Grignard reagents are sensitive to moisture and air, and reactions involving these reagents must be carried out under anhydrous conditions . The temperature, solvent, and presence of other reactants can also significantly influence the outcome of the reaction .

Preparation Methods

3-Fluoro-4-methylphenylmagnesium bromide is synthesized through the reaction of 3-fluoro-4-methylbromobenzene with magnesium in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Reactants: 3-fluoro-4-methylbromobenzene, magnesium

    Solvent: Anhydrous THF

    Atmosphere: Inert (nitrogen or argon)

    Temperature: Room temperature to reflux.

Chemical Reactions Analysis

3-Fluoro-4-methylphenylmagnesium bromide undergoes various types of reactions, primarily due to its nature as a Grignard reagent:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides.

    Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include:

    Carbonyl Compounds: Aldehydes, ketones, esters

    Halides: Alkyl halides, aryl halides

    Catalysts: Palladium or nickel catalysts for coupling reactions

The major products formed from these reactions are typically alcohols, substituted aromatics, and biaryl compounds .

Scientific Research Applications

3-Fluoro-4-methylphenylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates and bioactive molecules.

    Industrial Chemistry: It is used in the large-scale production of fine chemicals and intermediates

Comparison with Similar Compounds

3-Fluoro-4-methylphenylmagnesium bromide can be compared with other similar Grignard reagents:

  • 3,4-Difluorophenylmagnesium bromide
  • 4-Fluoro-2-methylphenylmagnesium bromide
  • 3-Fluorophenylmagnesium bromide
  • 3,5-Difluorophenylmagnesium bromide
  • 3-Chloro-4-fluorophenylmagnesium bromide

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in reactions .

Properties

IUPAC Name

magnesium;1-fluoro-2-methylbenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGSDGDHUROFKU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185077-02-5
Record name Bromo(3-fluoro-4-methylphenyl)magnesium
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